molecular formula C8H10Cl2N2O2 B11778168 5,6-Dichloro-3-isobutylpyrimidine-2,4(1H,3H)-dione CAS No. 1708380-06-6

5,6-Dichloro-3-isobutylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B11778168
CAS No.: 1708380-06-6
M. Wt: 237.08 g/mol
InChI Key: ZSLDCONYJXXFHR-UHFFFAOYSA-N
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Description

5,6-Dichloro-3-isobutylpyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dichloro-3-isobutylpyrimidine-2,4(1H,3H)-dione typically involves the chlorination of a pyrimidine precursor followed by the introduction of the isobutyl group. Common reagents used in the synthesis include chlorinating agents like thionyl chloride or phosphorus pentachloride and alkylating agents for the isobutyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale chlorination and alkylation reactions under controlled conditions to ensure high yield and purity. The process would include steps like purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isobutyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions could target the chlorinated positions, potentially replacing chlorine atoms with hydrogen.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as sodium azide or thiourea under basic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Dechlorinated derivatives.

    Substitution: Amino or thiol-substituted pyrimidines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: May serve as a building block for nucleoside analogs, which are important in genetic research.

    Medicine: Potential use in the development of antiviral or anticancer agents.

    Industry: Could be used in the production of agrochemicals or materials with specific properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors in the body, inhibiting or activating certain biological pathways. The molecular targets could include DNA or RNA polymerases, kinases, or other proteins involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dichloropyrimidine-2,4-dione: Lacks the isobutyl group but shares the chlorinated pyrimidine core.

    3-Isobutylpyrimidine-2,4(1H,3H)-dione: Similar structure but without the chlorine atoms.

    5-Chloro-3-isobutylpyrimidine-2,4(1H,3H)-dione: Contains only one chlorine atom.

Uniqueness

5,6-Dichloro-3-isobutylpyrimidine-2,4(1H,3H)-dione is unique due to the presence of both chlorine atoms and the isobutyl group, which may confer specific chemical reactivity and biological activity not seen in its analogs.

Properties

CAS No.

1708380-06-6

Molecular Formula

C8H10Cl2N2O2

Molecular Weight

237.08 g/mol

IUPAC Name

5,6-dichloro-3-(2-methylpropyl)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C8H10Cl2N2O2/c1-4(2)3-12-7(13)5(9)6(10)11-8(12)14/h4H,3H2,1-2H3,(H,11,14)

InChI Key

ZSLDCONYJXXFHR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=O)C(=C(NC1=O)Cl)Cl

Origin of Product

United States

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